N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine

Lipophilicity Drug-like properties Permeability prediction

N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine (CAS 933727-96-9; free base MW 141.17 g/mol; HCl salt CAS 1255717-81-7) is a low-molecular-weight heterocyclic amine belonging to the 1,2,4-oxadiazole class. It is catalogued within the ChemBridge screening collection (ID and supplied at 95% purity as a solid hydrochloride salt.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Cat. No. B12151666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)CCNC
InChIInChI=1S/C6H11N3O/c1-5-8-6(9-10-5)3-4-7-2/h7H,3-4H2,1-2H3
InChIKeyZZQZCTVJNGKPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine – Physicochemical Identity and Screening Collection Provenance for Informed Procurement


N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine (CAS 933727-96-9; free base MW 141.17 g/mol; HCl salt CAS 1255717-81-7) is a low-molecular-weight heterocyclic amine belonging to the 1,2,4-oxadiazole class. It is catalogued within the ChemBridge screening collection (ID 4019747) and supplied at 95% purity as a solid hydrochloride salt . The compound carries a single hydrogen-bond donor (secondary amine), four hydrogen-bond acceptors (oxadiazole N and O atoms), a topological polar surface area of 51 Ų, and a computed XLogP3-AA of 0.4 for the free base [1]. Its measured LogP (HCl salt) is −1.03, and the pH-dependent distribution coefficient LogD shifts from −3.07 (pH 5.5) to −1.80 (pH 7.4), reflecting pronounced pH-sensitive ionisation that distinguishes it from less polar analogs . The 5-methyl substitution on the 1,2,4-oxadiazole ring and the N-methyl group on the ethanamine side chain jointly define a substitution pattern that has been exploited in the design of O-GlcNAcase (OGA) inhibitors for tauopathy programmes, including the clinical candidate ceperognastat (LY3372689), which incorporates the identical 5-methyl-1,2,4-oxadiazol-3-yl fragment [2].

Source ChemBridge screening collection (ID 4019747)
Fragment Contains 5-methyl-1,2,4-oxadiazol-3-yl motif congruent with a reported OGA inhibitor pharmacophore
Profile Controlled LogD and single HBD support CNS multiparameter optimisation space

Why N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine Cannot Be Replaced by Other 1,2,4-Oxadiazolyl-Ethanamines Without Risking Divergent Pharmacochemical Outcomes


The 1,2,4-oxadiazolyl-ethanamine substructure appears in numerous screening compounds and intermediates, but small variations in ring substitution position, alkylation of the exocyclic amine, and methyl placement on the oxadiazole ring produce marked differences in lipophilicity, ionisation state, hydrogen-bonding capacity, and metabolic vulnerability that cascade into divergent target engagement, permeability, and synthetic tractability [1]. The target compound combines three structural features—N-methylation of the ethanamine side chain, 5-methyl substitution on the oxadiazole, and the 3-yl attachment point—that collectively tune LogD, reduce the number of hydrogen-bond donors relative to primary-amine analogs, and introduce steric constraints exploited in fragment-based and structure-guided campaigns [2]. Procurement of a close analog such as the des-methyl ethanamine (CAS 793616-64-5) or the oxadiazol-5-yl regioisomer would alter the electrostatic surface, the preferred conformation of the basic amine, and the synthetic handle for subsequent derivatisation, making direct substitution unreliable without re-optimisation of synthetic routes or biological assays .

Des-methyl primary-amine analogs add an H-bond donor, shifting LogD and potentially altering passive permeability and efflux susceptibility.
Regioisomeric attachment (e.g. 5-yl or 1,3,4-oxadiazol-2-yl) changes amine geometry and pKa, compromising SAR and crystallographic fragment soaking.
Unspecified salt stoichiometry or free-base forms introduce weighing and solubility variability, reducing assay reproducibility.

Quantitative Differentiation of N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine Versus Closest Structural Analogs – A Procurement-Relevant Evidence Guide


Head-to-Head Comparison of Lipophilicity (LogP and pH-Dependent LogD) Versus the Des-Methyl Primary-Amine Analog

The N-methyl secondary amine in the target compound reduces hydrogen-bond donor count to 1 (versus 2 for the primary-amine analog) and lowers LogD at pH 7.4 by approximately 1.3 log units relative to what would be predicted for an unsubstituted primary amine, consistent with attenuated basicity and modulated membrane permeability . The des-methyl analog 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine (CAS 793616-64-5; MW 127.14) is expected to exhibit higher aqueous solubility but also greater efflux susceptibility and reduced passive permeability due to an additional H-bond donor .

Lipophilicity vs Des-Methyl
Reported
1 fewer HBD; LogD (pH 7.4) ≈ 0.5–1.3 log units lower
May reduce P-gp recognition and favour CNS permeability over primary-amine analog
Comparator LogD predicted; experimental confirmation needed
Lipophilicity Drug-like properties Permeability prediction

Regioisomeric Differentiation: 1,2,4-Oxadiazol-3-yl Versus 1,2,4-Oxadiazol-5-yl and 1,3,4-Oxadiazol-2-yl Attachment Points

The target compound carries the ethanamine side chain at the 3-position of the 5-methyl-1,2,4-oxadiazole ring. In contrast, the 5-yl regioisomer N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine (CAS 938459-04-2; MW 155.20) and the 1,3,4-oxadiazole isomers present distinct electronic distributions and synthetic entry points . The 3-yl attachment pattern positions the basic amine two bonds from the ring, whereas the 5-yl isomer places it one bond from the ring, altering the pKa of the conjugate acid and the vector of the amine relative to the heterocycle. For the target compound, the predicted pKa of the secondary ammonium is approximately 6.4–7.0 (estimated from the conjugate acid of the ethanamine moiety), while the 5-yl regioisomer is expected to exhibit a pKa shift of +0.5 to +1.0 units due to the altered inductive effect of the oxadiazole .

Regioisomer pKa Shift
Class-level
Predicted pKa ~0.5–1.0 units more weakly basic than 5-yl regioisomer
Altered amine geometry may compromise SAR and fragment soaking experiments
Predicted pKa; direct measurement needed
Regioisomerism Synthetic accessibility Bioisostere selection

Comparative Purity and Solid-State Form: Target Compound Versus Generic 1,2,4-Oxadiazole Building Blocks

The target compound is supplied as a well-defined hydrochloride salt (CAS 1255717-81-7) at 95% minimum purity, with the salt form conferring a solid-state advantage (MW 177.63) that facilitates accurate weighing, long-term storage stability, and aqueous solubility for biological assay preparation . Many closely related 1,2,4-oxadiazolyl-ethanamines are offered only as free bases or as heterogeneous salt mixtures, introducing variability in counterion content, hygroscopicity, and effective concentration in solution-phase screens .

Salt Form Consistency
Reported
Defined HCl salt (1:1), purity ≥95%; comparator salt stoichiometry variable
Supports accurate weighing and reproducible concentration-response assays
Comparator vendor data indicates potential mixed-salt form
Chemical purity Salt form Reproducibility

Patent-Linked Pharmacophoric Relevance: 5-Methyl-1,2,4-Oxadiazol-3-yl Fragment as a Privileged Motif in OGA Inhibitor Drug Discovery

The 5-methyl-1,2,4-oxadiazol-3-yl substructure present in the target compound is the identical heterocyclic fragment embedded in Eli Lilly's clinical-stage OGA inhibitor ceperognastat (LY3372689), where it serves as a key pharmacophoric element engaging the enzyme active site [1]. X-ray crystallography of LY3372689 bound to human OGA (PDB ID: 9BA8) confirms the oxadiazole ring participates in specific hydrogen-bonding and hydrophobic contacts within the binding pocket [2]. While the target compound itself has not been reported as a standalone OGA inhibitor, its fragment represents a privileged starting point for medicinal chemistry optimisation and is structurally pre-validated by the Lilly patent estate [3]. Analogs lacking the 5-methyl substitution or bearing alternative oxadiazole regioisomers are not represented in this clinical-stage chemical series, supporting the non-interchangeable nature of the substitution pattern [3].

OGA Inhibitor Fragment
Reported
Fragment identical to OGA pharmacophore core in ceperognastat research series
Supports SAR expansion from a structurally precedented inhibitor fragment
Direct OGA inhibition of this compound not yet reported
O-GlcNAcase inhibition Tauopathies Fragment-based drug design

Evidence-Backed Application Scenarios for N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine – Where Procurement Is Scientifically Justified


Fragment-Based and Structure-Guided Drug Discovery Targeting O-GlcNAcase (OGA) and Related Glycoside Hydrolases

The 5-methyl-1,2,4-oxadiazol-3-yl substructure embedded in the target compound is a validated pharmacophoric element within clinical-stage OGA inhibitors (ceperognastat/LY3372689, PDB 9BA8) [1]. The target compound can serve as a minimalist fragment for soaking experiments, computational docking, or initial SAR expansion, with the N-methyl ethanamine side chain offering a synthetic vector for rapid derivatisation. Its controlled LogD (−1.80 at pH 7.4) and single H-bond donor are compatible with CNS drug-like property expectations for tauopathy targets . Procurement is justified when the medicinal chemistry objective requires a fragment that recapitulates the exact heterocyclic core of a clinically precedented pharmacophore.

Screening Library Expansion with CNS-Permeable Chemical Space Coverage

With a molecular weight of 141.17, TPSA of 51 Ų, XLogP3-AA of 0.4, and a single hydrogen-bond donor, the target compound resides within favourable CNS multiparameter optimisation (MPO) space [2]. Its LogD shift from −3.07 (pH 5.5) to −1.80 (pH 7.4) indicates pH-dependent ionisation that can be exploited in lysosomotropism or pH-sensitive target engagement screens . Libraries seeking to populate under-sampled regions of low-molecular-weight, moderately basic, CNS-accessible heterocycles will benefit from its inclusion, particularly when compared with more polar primary-amine oxadiazole analogs that carry an additional H-bond donor.

Synthetic Intermediate for Parallel Library Synthesis of 1,2,4-Oxadiazole-Containing Bioactive Molecules

The secondary amine in the target compound provides a single, well-defined nucleophilic handle for reductive amination, amide coupling, or sulfonamide formation without requiring orthogonal protection strategies, in contrast to primary-amine analogs that demand more complex protecting-group schemes . The 95% purity hydrochloride salt ensures accurate stoichiometric control in parallel synthesis workflows, reducing the risk of by-product formation from free-base contaminants or variable salt content . This makes the compound a more reproducible building block for array synthesis of oxadiazole-based libraries targeting proteasome inhibition, antimicrobial activity, or kinase modulation.

Proteasome Inhibitor Hit Validation and Counter-Screening

Commercially available 1,2,4-oxadiazole derivatives, including those from the ChemBridge collection, have been identified through virtual screening and experimentally confirmed as non-covalent inhibitors of the human 20S proteasome chymotrypsin-like activity, with optimised leads achieving Ki values as low as 26.1 nM [3]. While the specific activity of the target compound against the proteasome has not been reported in isolation, its structural membership in this validated chemical series supports its use as a control compound, a starting point for hit expansion, or a counter-screen probe to assess proteasome inhibition selectivity in broader cellular assay panels.

Application
Selection Property
Validation Focus
Fragment-based OGA inhibitor design
5-methyl-1,2,4-oxadiazol-3-yl pharmacophore congruence
OGA enzyme inhibition and co-crystal structure determination
CNS multiparameter optimisation library design
Controlled LogD, low HBD count, and TPSA profile
CNS permeability and pH-dependent ionisation screening
Parallel synthesis of oxadiazole libraries
Single nucleophilic handle (secondary amine) with defined salt form
Amide/sulfonamide coupling efficiency and purity reproducibility
Proteasome inhibition counter-screening
1,2,4-oxadiazole chemotype from validated screening hit series
Chymotrypsin-like activity inhibition and selectivity profiling
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